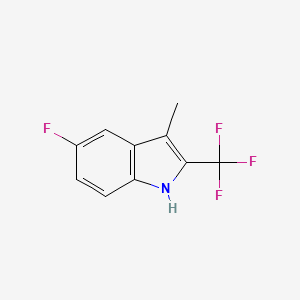![molecular formula C12H10N2 B12970279 7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
7-Methylpyrrolo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C12H10N2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of ethyl quinoxalin-2-yl- and 3-methylquinoxalin-2-ylpyruvates in the presence of copper chromite at high temperatures . Another approach involves the intramolecular cyclization of functionalized N-phenylpyrroles, leading to the formation of the pyrrolo[1,2-a]quinoxaline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and efficient purification techniques, are likely to be applied.
化学反应分析
Types of Reactions
7-Methylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
7-Methylpyrrolo[1,2-a]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Methylpyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an inhibitor of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis . The compound may also interact with other enzymes and receptors, contributing to its diverse biological effects.
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]quinoline: Known for its diverse biological activities, including anticancer and antibacterial properties.
Pyrrolo[2,3-b]quinoxaline: Exhibits significant biological activity and is used in medicinal chemistry.
Pyrrolo[3,4-b]quinoxaline:
Uniqueness
7-Methylpyrrolo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position may enhance its stability and modify its interaction with biological targets, making it a valuable compound for further research and development .
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
7-methylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-9-4-5-12-11(7-9)13-8-10-3-2-6-14(10)12/h2-8H,1H3 |
InChI 键 |
RZTSTFBGRYIIOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


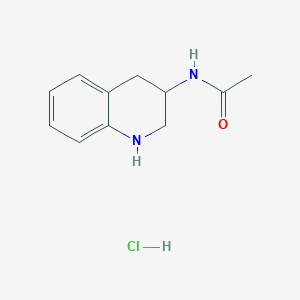

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)


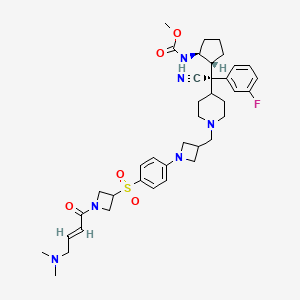
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)
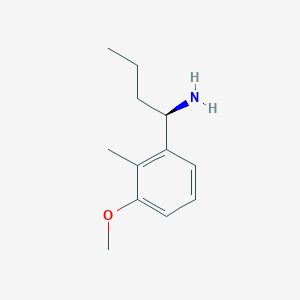
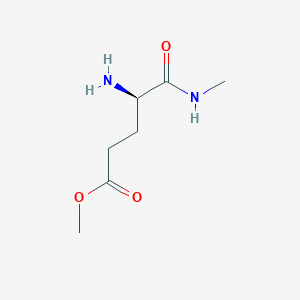
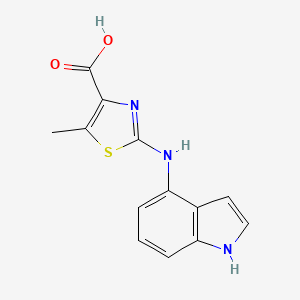
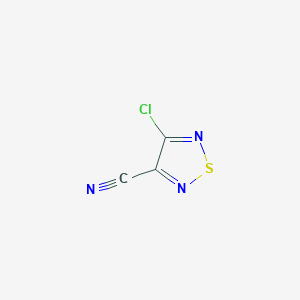
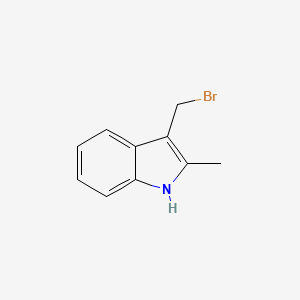
![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
